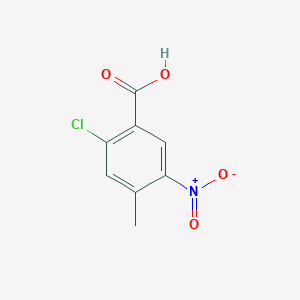

Acide 2-chloro-4-méthyl-5-nitrobenzoïque

Vue d'ensemble

Description

2-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59100 . It is also known by other synonyms such as 2-chloro-4-methyl-5-nitro-benzoic acid, 2-Chlor-4-methyl-5-nitro-benzoesaeure, 6-Chlor-3-nitro-p-toluylsaeure, and 5-nitro-2-chloro-4-methyl benzoic acid .

Synthesis Analysis

A green approach for the synthesis of mesalamine, an anti-inflammatory agent, has been reported where 2-chloro-5-nitrobenzoic acid is used as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-5-nitrobenzoic acid can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . The exact mass of the compound is 214.99900 .Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Applications De Recherche Scientifique

Synthèse organique : Bloc de construction pour les molécules complexes

L'acide 2-chloro-4-méthyl-5-nitrobenzoïque sert d'intermédiaire polyvalent en synthèse organique. Sa structure chimique permet diverses réactions à la position benzylique, permettant la création de molécules complexes ayant des applications pharmaceutiques potentielles . La présence à la fois de groupes nitro et chloro attracteurs d'électrons en fait un composé réactif pour les réactions de substitution et de couplage, qui sont fondamentales dans la construction de composés organiques divers.

Industrie pharmaceutique : Synthèse d'agents anti-inflammatoires

Ce composé est utilisé dans la synthèse de la mésalamine, un agent anti-inflammatoire. La mésalamine est un médicament essentiel pour le traitement des maladies inflammatoires de l'intestin telles que la rectocolite hémorragique . Le processus de synthèse implique la conversion du groupe chloro en un groupe hydroxyle et la réduction du groupe nitro en une amine, mettant en évidence l'utilité du composé dans la production de médicaments importants.

Chimie analytique : Étalons d'étalonnage

En chimie analytique, l'this compound est utilisé comme étalon d'étalonnage. Il est particulièrement utile dans les tests de contrôle qualité des produits pharmaceutiques, où des mesures précises et exactes sont essentielles . Ses propriétés bien définies le rendent adapté au développement et à la validation de méthodes dans diverses techniques analytiques.

Recherche antibactérienne : Synthèse de sesquiterpènes

Les chercheurs utilisent ce composé dans la synthèse de sesquiterpènes, qui sont étudiés pour leurs propriétés antibactériennes potentielles . La capacité de créer de nouveaux composés antibactériens est vitale dans la lutte contre les bactéries résistantes aux antibiotiques, ce qui rend cette application particulièrement importante.

Recherche sur le cancer : Inhibiteurs de LSD1

Le composé est également utilisé dans la synthèse d'oxazoles de phényle substitués, qui agissent comme de nouveaux inhibiteurs de LSD1 ayant une activité antiproliférative . LSD1 est une enzyme qui joue un rôle dans la progression du cancer, et les inhibiteurs peuvent potentiellement servir d'agents thérapeutiques dans le traitement du cancer.

Inhibition enzymatique : Inhibiteurs de la cathepsine L

Une autre application est la synthèse d'inhibiteurs de la cathepsine L . La cathepsine L est une enzyme impliquée dans diverses maladies, notamment le cancer et les affections inflammatoires. Les inhibiteurs de cette enzyme pourraient conduire à de nouveaux traitements pour ces maladies.

Matériaux optiques non linéaires : Croissance de cristaux

L'this compound est impliqué dans la croissance de monocristaux organiques non linéaires (NLO) . Ces cristaux ont des applications dans le stockage optique de données à haute densité, la modulation électro-optique, la conversion de fréquence, les dispositifs laser et la génération et la détection THz. Le rôle du composé dans la croissance des cristaux souligne son importance dans la science des matériaux avancée.

Safety and Hazards

2-Chloro-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mécanisme D'action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interactions with its targets .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their high reactivity .

Analyse Biochimique

Biochemical Properties

2-Chloro-4-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its nitro and chloro functional groups. These groups make it reactive towards various enzymes and proteins. The compound interacts with enzymes such as nitroreductases, which reduce the nitro group to an amino group, and chloroperoxidases, which can catalyze the oxidation of the chloro group. These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

2-Chloro-4-methyl-5-nitrobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-methyl-5-nitrobenzoic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the reduction of substrates . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-methyl-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-methyl-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death in animal models . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

2-Chloro-4-methyl-5-nitrobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases and chloroperoxidases, leading to the formation of metabolites that participate in further biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-4-methyl-5-nitrobenzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm or nucleus, affecting its localization and activity. These interactions can influence the compound’s overall distribution and biological effects.

Subcellular Localization

The subcellular localization of 2-Chloro-4-methyl-5-nitrobenzoic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall function within the cell.

Propriétés

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

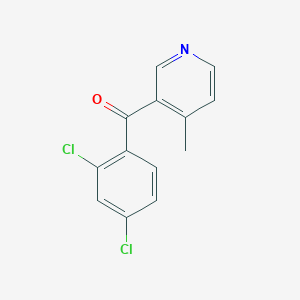

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

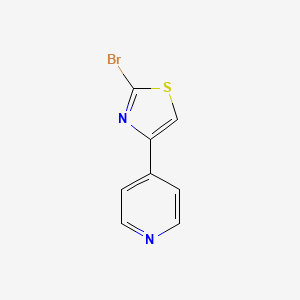

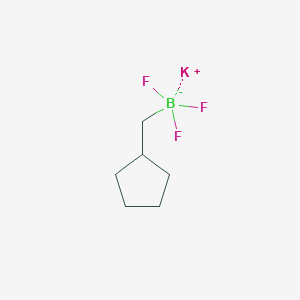

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)